molecular formula C18H15BrN4O2 B7431728 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

Katalognummer: B7431728
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: LYJYPNLXIGDNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one, also known as BQ123, is a selective endothelin A (ETA) receptor antagonist. ETA receptors are a subtype of endothelin receptors that are involved in regulating vasoconstriction and cell proliferation. BQ123 has been widely used in scientific research to investigate the role of ETA receptors in various physiological and pathological processes.

Wirkmechanismus

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one selectively binds to ETA receptors and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. By blocking ETA receptor activation, this compound inhibits vasoconstriction, cell proliferation, and other ETA receptor-mediated effects. This mechanism of action has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure, improve renal function, and reduce cardiovascular disease risk. This compound has also been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and improve neurological function.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has several advantages for use in scientific research. It is a highly specific ETA receptor antagonist, which allows researchers to selectively block ETA receptor activation without affecting other receptors. This compound is also relatively stable and easy to synthesize. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions.

Zukünftige Richtungen

There are many potential future directions for research involving 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one. One area of interest is the development of more potent and selective ETA receptor antagonists. Another area of interest is the investigation of the role of ETA receptors in other diseases, such as diabetes and respiratory disorders. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesemethoden

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of 6-bromoquinazoline-4-amine with N-Fmoc-3-hydroxyanthranilic acid followed by deprotection and coupling with N-Boc-2-aminoethanol. The resulting product is then deprotected and purified to obtain this compound.

Wissenschaftliche Forschungsanwendungen

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been used in numerous scientific studies to investigate the role of ETA receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of ETA receptor blockade on blood pressure regulation, renal function, and cardiovascular disease. This compound has also been used to investigate the role of ETA receptors in cancer, inflammation, and neurological disorders.

Eigenschaften

IUPAC Name

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-11-5-6-14-12(9-11)16(22-10-21-14)20-8-7-18(25)13-3-1-2-4-15(13)23-17(18)24/h1-6,9-10,25H,7-8H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJYPNLXIGDNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCNC3=NC=NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.